4-Bromooxazolo[4,5-c]pyridine
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Overview
Description
4-Bromooxazolo[4,5-c]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system with a bromine atom at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromooxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-aminooxazole with a brominated pyridine derivative. The reaction conditions often involve the use of a strong base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Bromooxazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxazole ring can be subjected to oxidation or reduction under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as methanol or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 4-substituted oxazolo[4,5-c]pyridine derivatives, while oxidation and reduction can lead to different functionalized oxazole and pyridine rings.
Scientific Research Applications
4-Bromooxazolo[4,5-c]pyridine has several applications in scientific research, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential activities against various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Material Science: It is employed in the synthesis of novel materials with unique electronic and optical properties.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-Bromooxazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the fused ring system allow the compound to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[4,5-b]pyridine: Similar in structure but with different positioning of the nitrogen and oxygen atoms in the ring system.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused pyrazole and pyridine ring system.
Imidazo[4,5-b]pyridine: Features an imidazole ring fused to a pyridine ring, with different biological activities.
Uniqueness
4-Bromooxazolo[4,5-c]pyridine is unique due to its specific ring fusion and the presence of a bromine atom, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C6H3BrN2O |
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Molecular Weight |
199.00 g/mol |
IUPAC Name |
4-bromo-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3BrN2O/c7-6-5-4(1-2-8-6)10-3-9-5/h1-3H |
InChI Key |
AQQUPPBMQOJUKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1OC=N2)Br |
Origin of Product |
United States |
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